2-[4-(4-fluorobenzyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
N-(4-FLUOROPHENYL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a piperazine ring substituted with fluorophenyl groups
Preparation Methods
The synthesis of N-(4-FLUOROPHENYL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves the reaction of 4-fluorobenzyl chloride with piperazine, followed by acetylation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-FLUOROPHENYL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl groups, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its binding to various receptors.
Medicine: Research focuses on its potential as a therapeutic agent, especially in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its binding to specific molecular targets, such as receptors in the central nervous system. This binding can modulate the activity of these receptors, leading to various pharmacological effects. The pathways involved often include neurotransmitter systems, which are crucial for its potential therapeutic applications.
Comparison with Similar Compounds
N-(4-FLUOROPHENYL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound shares a similar piperazine core but lacks the acetyl group.
4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone: This compound has a more complex structure with additional functional groups.
The uniqueness of N-(4-FLUOROPHENYL)-2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE lies in its specific substitution pattern and the resulting pharmacological properties.
Properties
Molecular Formula |
C19H21F2N3O |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H21F2N3O/c20-16-3-1-15(2-4-16)13-23-9-11-24(12-10-23)14-19(25)22-18-7-5-17(21)6-8-18/h1-8H,9-14H2,(H,22,25) |
InChI Key |
DQWHQCKJKFWGRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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